Cas no 36255-25-1 (3-bromo-4-methoxyquinoline)

3-bromo-4-methoxyquinoline 化学的及び物理的性質
名前と識別子
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- 3-bromo-4-methoxyquinoline
- 3-Brom-4-methoxy-chinolin
- 3-Bromo-4-methoxy-quinoline
- 4-Hydroxymethyl-3-brom-chinolin
- AC1L6X3P
- NSC295389
- NSC-295389
- 36255-25-1
- DTXSID80315548
- RKXMXHCOBXEHAD-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3
- InChIKey: RKXMXHCOBXEHAD-UHFFFAOYSA-N
- SMILES: COC1=C(C=NC2=CC=CC=C21)Br
計算された属性
- 精确分子量: 236.97894
- 同位素质量: 236.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- PSA: 22.12
- LogP: 3.00590
3-bromo-4-methoxyquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1108998-1g |
3-Bromo-4-methoxyquinoline |
36255-25-1 | 95% | 1g |
$480 | 2025-03-01 | |
eNovation Chemicals LLC | Y1108998-1g |
3-Bromo-4-methoxyquinoline |
36255-25-1 | 95% | 1g |
$480 | 2024-06-05 | |
eNovation Chemicals LLC | Y1108998-500mg |
3-Bromo-4-methoxyquinoline |
36255-25-1 | 95% | 500mg |
$290 | 2025-03-01 | |
eNovation Chemicals LLC | Y1108998-500mg |
3-Bromo-4-methoxyquinoline |
36255-25-1 | 95% | 500mg |
$290 | 2024-06-05 | |
eNovation Chemicals LLC | Y1108998-1g |
3-Bromo-4-methoxyquinoline |
36255-25-1 | 95% | 1g |
$480 | 2025-02-19 | |
eNovation Chemicals LLC | Y1108998-500mg |
3-Bromo-4-methoxyquinoline |
36255-25-1 | 95% | 500mg |
$290 | 2025-02-19 |
3-bromo-4-methoxyquinoline 関連文献
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1. Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives1Malose J. Mphahlele,Manuel A. Fernandes,Ahmed M. El-Nahas,Henrik Ottosson,Stephen M. Ndlovu,Happy M. Sithole,Bongumusa S. Dladla,Danita De Waal J. Chem. Soc. Perkin Trans. 2 2002 2159
3-bromo-4-methoxyquinolineに関する追加情報
Introduction to 3-Bromo-4-Methoxyquinoline (CAS No. 36255-25-1)
3-Bromo-4-methoxyquinoline, with the CAS number 36255-25-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a quinoline ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The quinoline scaffold, a fundamental component of 3-bromo-4-methoxyquinoline, is widely recognized for its broad spectrum of biological activities. Quinolines have been extensively studied for their antimalarial, antibacterial, and anticancer properties. The presence of the bromine atom and the methoxy group further enhances the versatility of this compound, allowing for the fine-tuning of its pharmacological profile through various chemical modifications.
Recent research has highlighted the potential of 3-bromo-4-methoxyquinoline in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a lead structure for designing potent inhibitors of protein kinases, which are key targets in cancer therapy. The researchers demonstrated that derivatives of 3-bromo-4-methoxyquinoline exhibited high selectivity and efficacy against specific kinase isoforms, suggesting their potential as targeted cancer therapies.
In another study, published in the European Journal of Medicinal Chemistry in 2022, scientists investigated the antimicrobial properties of 3-bromo-4-methoxyquinoline. The results showed that this compound and its derivatives exhibited strong activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding underscores the potential of 3-bromo-4-methoxyquinoline as a scaffold for developing new antibiotics to combat drug-resistant infections.
The synthetic accessibility of 3-bromo-4-methoxyquinoline is another factor contributing to its widespread use in research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the bromination of 4-methoxyquinoline using N-bromosuccinimide (NBS) under mild conditions. This approach provides high yields and excellent purity, making it suitable for large-scale production.
Beyond its applications in medicinal chemistry, 3-bromo-4-methoxyquinoline has also found use in other areas of chemical research. For instance, it serves as an important building block in the synthesis of fluorescent dyes and sensors. The quinoline ring system is known for its ability to absorb and emit light in specific wavelength ranges, making it useful in various analytical and imaging techniques.
In conclusion, 3-bromo-4-methoxyquinoline (CAS No. 36255-25-1) is a multifaceted compound with significant potential in both medicinal and non-medical applications. Its unique chemical structure and versatile reactivity make it an attractive candidate for further exploration and development. As research continues to uncover new applications and derivatives, the importance of this compound is likely to grow, contributing to advancements in fields such as drug discovery, materials science, and analytical chemistry.
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